2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-a-D-glucopyranosyl bromide
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Overview
Description
2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranosyl bromide is a complex carbohydrate derivative. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate-based molecules. Its structure consists of two glucopyranosyl units, each heavily acetylated, and a bromide group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranosyl bromide typically involves the acetylation of glucose derivatives followed by bromination. The process begins with the protection of hydroxyl groups in glucose using acetic anhydride in the presence of a catalyst like pyridine. This results in the formation of acetylated glucose derivatives. The next step involves the selective bromination of the acetylated glucose using reagents such as hydrogen bromide or bromine in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranosyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as azides, thiols, or amines, to form different glycosidic bonds.
Deacetylation: The acetyl groups can be removed under basic conditions to yield free hydroxyl groups, which can further participate in various chemical transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deacetylation: This reaction is usually performed using sodium methoxide or sodium hydroxide in methanol or water at room temperature.
Major Products Formed
Substitution Reactions: The major products are glycosides with different functional groups replacing the bromide.
Deacetylation: The major product is the deacetylated glucopyranosyl derivative, which can be further functionalized.
Scientific Research Applications
2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranosyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranosyl bromide primarily involves its ability to act as a glycosyl donor in glycosylation reactions. The bromide group is a good leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. The acetyl groups protect the hydroxyl groups during these reactions, preventing unwanted side reactions and ensuring the formation of the desired glycosidic linkage.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide: Similar in structure but lacks the additional glucopyranosyl unit.
2,4,6-Tri-O-acetyl-α-D-glucopyranosyl bromide: Similar but with fewer acetyl groups and no additional glucopyranosyl unit.
Uniqueness
2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranosyl bromide is unique due to its dual glucopyranosyl units and extensive acetylation, making it a versatile intermediate for synthesizing complex carbohydrate structures. Its ability to undergo various chemical transformations while maintaining stability under different reaction conditions sets it apart from simpler acetylated glucose derivatives.
Properties
Molecular Formula |
C26H35BrO17 |
---|---|
Molecular Weight |
699.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-19(37-12(3)30)21(23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)20(38-13(4)31)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18+,19-,20+,21+,22-,23-,24+,25+,26-/m0/s1 |
InChI Key |
OCVWJMGXJXJBCO-IQWALUBISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@H]2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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